1-Fluoro-5-methylchrysene
Description
Significance of Fluorine Substitution in Polycyclic Aromatic Hydrocarbon Systems
The introduction of fluorine atoms into PAH skeletons can dramatically alter their electronic and steric properties. nii.ac.jp Fluorine's high electronegativity can increase the resistance of F-PAHs to aerial oxidation by lowering the energy levels of their highest occupied molecular orbitals (HOMO). oup.com This modification can also influence the molecule's solubility in organic solvents and its interaction with biological macromolecules. nii.ac.jpvulcanchem.com The substitution of hydrogen with fluorine, an atom with a comparable van der Waals radius, generally does not cause significant changes in molecular shape, allowing for the fine-tuning of electronic properties without major steric disruptions. oup.comresearchgate.net This strategic placement of fluorine can block specific metabolic pathways, making F-PAHs valuable tools in studying the mechanisms of carcinogenesis. researchgate.netnih.gov
Overview of Chrysene (B1668918) Derivatives in Contemporary Chemical Research
Chrysene, a PAH with four fused benzene (B151609) rings, and its derivatives are actively investigated in various fields, including organic chemistry, materials science, and toxicology. ontosight.aiwikipedia.org Researchers are exploring the synthesis and biological evaluation of new chrysene derivatives as potential anticancer agents. nih.gov The modification of the chrysene structure, such as the introduction of methyl groups, can significantly influence its biological activity. ontosight.ai For instance, 5-methylchrysene (B135471) is a known environmental carcinogen. acs.orgaacrjournals.org The study of various chrysene derivatives helps in understanding structure-activity relationships and the mechanisms of action of this class of compounds. ontosight.airesearchgate.net
Contextualization of 1-Fluoro-5-methylchrysene within Fluorinated Polycyclic Aromatic Hydrocarbon Chemistry
This compound is a specific F-PAH that combines the structural features of both a fluorinated aromatic system and a chrysene derivative. It serves as a crucial tool in toxicological research to probe the structure-activity relationships in PAH carcinogenesis. vulcanchem.com The fluorine atom at the 1-position and the methyl group at the 5-position create a unique electronic and steric environment. vulcanchem.com The study of this compound, particularly in comparison to its non-fluorinated parent, 5-methylchrysene, and other fluorinated isomers, provides valuable insights into how fluorine substitution at specific positions can modulate metabolic activation and detoxification pathways. vulcanchem.comoup.comaacrjournals.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
64977-44-2 |
|---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-fluoro-5-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-11-13-5-2-3-6-14(13)17-10-9-15-16(19(12)17)7-4-8-18(15)20/h2-11H,1H3 |
InChI Key |
XEMHABFHBIXNKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=CC=C4)F |
Origin of Product |
United States |
Properties of 1 Fluoro 5 Methylchrysene
The physicochemical properties of 1-Fluoro-5-methylchrysene are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₁₃F |
| Molecular Weight | 260.3 g/mol |
| Melting Point | 117.5°C |
| Boiling Point | 449.4 ± 12.0°C |
| Flash Point | 217.8 ± 13.7°C |
| Density | 1.2 ± 0.1 g/cm³ |
| CAS Number | 64977-44-2 |
| Data sourced from vulcanchem.comdrugfuture.com |
Reactivity Studies of 1 Fluoro 5 Methylchrysene and Its Derivatives
Influence of Fluorine on Electrophilic Aromatic Substitution Patterns
The introduction of a fluorine atom to the chrysene (B1668918) ring system, as seen in 1-fluoro-5-methylchrysene, significantly alters its reactivity in electrophilic aromatic substitution reactions. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which generally deactivates the aromatic ring towards electrophilic attack. stackexchange.com This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation more challenging compared to the parent compound, 5-methylchrysene (B135471). chemicalbook.comwikipedia.org
However, the influence of fluorine is not solely deactivating. In certain electrophilic aromatic substitutions, fluorine can act as an activating substituent. colab.ws This is attributed to the ability of fluorine's lone pair electrons to participate in resonance, donating electron density to the aromatic system. This resonance effect can partially offset the inductive withdrawal, and in specific cases, can stabilize the intermediate carbocation (the Wheland complex or arenium ion) formed during the substitution process. stackexchange.com The stability of this intermediate is a key factor in determining the reaction rate. For this compound, electrophilic attack is directed to specific positions on the aromatic rings, influenced by the interplay of the inductive and resonance effects of the fluorine atom, as well as the directing effects of the methyl group and the fused ring system itself. vulcanchem.com
The regioselectivity of electrophilic aromatic substitution on this compound is a critical aspect of its reactivity. The fluorine atom at the 1-position deactivates this position towards further electrophilic attack. vulcanchem.com Consequently, electrophiles are directed to other positions on the chrysene skeleton. The precise substitution pattern is a result of the combined electronic effects of the fluorine and methyl substituents, as well as steric considerations.
Chemical Transformation Pathways Relevant to Aromatic Hydrocarbons
The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like 5-methylchrysene often proceeds through the formation of dihydrodiols and subsequently, highly reactive diol-epoxides. scispace.comannualreviews.org These diol-epoxides can covalently bind to cellular macromolecules such as DNA, a critical step in the initiation of carcinogenesis. nih.goviarc.fr The introduction of a fluorine atom, as in this compound, has been a valuable tool to probe the mechanisms of this metabolic activation. annualreviews.org
The position of the fluorine atom on the 5-methylchrysene skeleton has a profound impact on the selectivity of oxidative metabolism. researchgate.net Studies have shown that fluorination at different positions can either inhibit or redirect the metabolic pathways. annualreviews.orgresearchgate.net
In the case of this compound, the fluorine atom at the 1-position sterically and electronically hinders the enzymatic oxidation at the 1,2-positions. scispace.comresearchgate.net This directs the metabolic activity of cytochrome P450 enzymes to other sites on the molecule. vulcanchem.com Research indicates that for this compound, oxidative metabolism is shifted to the 2- and 3-positions. vulcanchem.com
A comparative analysis of various fluorinated 5-methylchrysene derivatives reveals the following:
1-Fluoro- and 3-Fluoro-5-methylchrysene: Formation of the 1,2-dihydrodiol is significantly inhibited. researchgate.net
7-Fluoro-5-methylchrysene: Formation of the 7,8-dihydrodiol is reduced. researchgate.net
12-Fluoro-5-methylchrysene: The concentration of the 1,2-dihydrodiol is reduced compared to the parent compound. researchgate.net
This demonstrates that the fluorine atom effectively blocks or reduces metabolic oxidation at or near the site of substitution, thereby altering the profile of metabolites formed. researchgate.net
Table 1: Effect of Fluorine Position on Dihydrodiol Formation in 5-Methylchrysene Derivatives
| Compound | Effect on Dihydrodiol Formation | Primary Metabolic Site Shift |
|---|---|---|
| This compound | Inhibition of 1,2-dihydrodiol formation | Oxidation at 2,3-positions |
| 3-Fluoro-5-methylchrysene | Inhibition of 1,2-dihydrodiol formation | - |
| 7-Fluoro-5-methylchrysene | Reduced 7,8-dihydrodiol formation | - |
| 12-Fluoro-5-methylchrysene | Reduced 1,2-dihydrodiol formation | - |
The substitution of a hydrogen atom with a fluorine atom can significantly inhibit the oxidative metabolism of 5-methylchrysene. annualreviews.orgresearchgate.net The carbon-fluorine bond is considerably stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 monooxygenases. annualreviews.org This resistance to oxidation at the site of fluorination is a key factor in the altered metabolic profiles of fluorinated PAHs. researchgate.net
In vitro metabolism studies using rat liver homogenates have demonstrated that fluorine substitution inhibits oxidative metabolism at the position of attachment and at adjacent positions. researchgate.net For this compound, this inhibition at the 1-position effectively blocks the formation of the corresponding 1,2-oxide, which is a precursor to the 1,2-dihydrodiol. scispace.comresearchgate.net This blockade is a primary reason for the observed reduction in the tumorigenicity of this compound compared to its non-fluorinated parent compound. researchgate.netaacrjournals.org
The metabolism of chrysenes is a stereoselective process, leading to the formation of specific enantiomeric and diastereomeric dihydrodiols and diol-epoxides. vulcanchem.com The stereochemistry of these metabolites is crucial as it significantly influences their biological activity. For instance, the (+)-anti-diol epoxide is often the most carcinogenic metabolite of many PAHs.
While specific studies on the complete stereochemical profile of this compound metabolites are not extensively detailed in the provided context, the principles of PAH metabolism suggest that the introduction of the fluorine atom would influence the stereochemical outcome of the enzymatic reactions. The fluorine atom can alter the binding orientation of the substrate within the enzyme's active site, thereby affecting which face of the molecule is oxidized. This can lead to a different ratio of enantiomeric dihydrodiols compared to the parent compound. Further epoxidation of these dihydrodiols would then result in diol-epoxides with potentially altered stereochemistry. The altered stereochemistry of these ultimate carcinogenic metabolites likely contributes to the observed differences in the biological activity of fluorinated 5-methylchrysenes. acs.org
Studies on Dihydrodiol and Diol-Epoxide Formation in Fluorinated 5-Methylchrysenes
Photochemical Reactivity and Photo-oxidation Pathways
Polycyclic aromatic hydrocarbons are known to be photochemically active, and upon exposure to light, they can undergo a variety of transformations, including photo-oxidation. tandfonline.com These reactions can lead to the formation of new compounds with different toxicological profiles. The presence of a fluorine atom in this compound can influence its photochemical reactivity.
The Mallory reaction, a photochemical cyclization of stilbene-like structures, provides a synthetic route to phenanthrenes and other PAHs. mdpi.comresearchgate.net While not a direct photo-oxidation pathway for this compound itself, the principles of photochemical reactivity are relevant. The absorption of UV light can excite the molecule to a higher energy state, making it more susceptible to reactions with oxygen or other reactive species in the environment. tandfonline.com
The photo-oxidation of PAHs can proceed through different mechanisms, including the formation of endoperoxides, quinones, and other oxygenated derivatives. tandfonline.com The fluorine atom in this compound, with its strong electron-withdrawing nature, can affect the electron distribution in the aromatic system, which in turn can influence the rates and products of photo-oxidation. For instance, it might alter the stability of radical cations or other intermediates formed during the photoreaction. While detailed studies on the specific photo-oxidation pathways of this compound are not extensively covered in the search results, it is plausible that its photochemical behavior would differ from that of 5-methylchrysene, potentially leading to a unique set of photoproducts. tandfonline.com
Carbon-Fluorine Bond Activation and Functionalization Strategies
The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, with a bond energy of approximately 116 kcal/mol. annualreviews.org This inherent strength imparts significant thermal and oxidative stability to fluorinated compounds. annualreviews.org In the context of polycyclic aromatic hydrocarbons (PAHs), fluorine substitution is a widely used technique to probe mechanisms of carcinogenesis by blocking metabolic activation at the site of fluorination. annualreviews.org Studies on 5-methylchrysene, a known carcinogen, have demonstrated this principle effectively. The 1-fluoro and 3-fluoro derivatives of 5-methylchrysene were found to be inactive as complete carcinogens, indicating that the stable C-F bond at the 1-position successfully prevents the metabolic processes, such as oxidation by cytochrome P450 enzymes, that lead to the formation of carcinogenic diol-epoxides. annualreviews.orgresearchgate.net
Despite its stability, the strategic activation and subsequent functionalization of the C-F bond in fluoroarenes is a highly desirable process in synthetic chemistry, providing pathways to novel fluorinated or fluorine-free compounds. mdpi.com While specific studies detailing the synthetic C-F bond activation of this compound are not extensively documented, the strategies employed for other fluoroarenes and fluorinated PAHs are directly applicable and provide a clear framework for potential transformations. These strategies primarily fall into two categories: transition-metal-catalyzed reactions and metal-free activation.
Transition metal complexes, particularly those of palladium and nickel, are highly effective in promoting the activation of C-F bonds for various functionalization reactions. mdpi.com These processes typically involve the oxidative addition of the C-F bond to a low-valent metal center, followed by reductive elimination to form a new bond. nih.gov Nickel-catalyzed systems have been developed for hydrodefluorination (HDF), defluoro-silylation, amination, and coupling with oxazoles. mdpi.com Similarly, palladium catalysts have been employed for cross-coupling reactions between electron-deficient fluoroarenes and N-tosylhydrazones. mdpi.com These methods are robust and can tolerate a wide variety of functional groups, suggesting their potential utility for the late-stage modification of complex molecules like this compound derivatives. mdpi.combeilstein-journals.org
Metal-free approaches to C-F bond activation have also emerged as a powerful alternative, often relying on the high fluoride (B91410) affinity of main-group elements or the formation of highly reactive intermediates. researchgate.netthieme-connect.de Low-valent main group compounds, such as those of aluminum or magnesium, can activate C-F bonds through oxidative addition. thieme-connect.de Another strategy involves the use of phosphine-based catalysts in combination with a silane (B1218182) reducing agent for hydrodefluorination (HDF). whiterose.ac.uk For instance, the combination of tri-n-butylphosphine (PnBu₃) and diphenylsilane (B1312307) (Ph₂SiH₂) has proven to be highly efficient for the HDF of pentafluoropyridine, achieving excellent yields in minutes at room temperature. whiterose.ac.uk Such metal-free systems offer the advantages of lower cost and reduced toxicity compared to many transition-metal catalysts. mdpi.com
The table below summarizes representative strategies for C-F bond activation that could be applied to this compound.
| Activation Strategy | Catalyst / Reagent System | Transformation Type | Substrate Example | Ref |
| Transition-Metal Catalyzed | ||||
| Nickel-Catalyzed HDF | NiCl₂·6H₂O / Silane | Hydrodefluorination (C-F to C-H) | o-2-Pyridinyl-fluorobenzene | mdpi.com |
| Nickel-Catalyzed Amination | Ni-complex / Primary Amine | Amination (C-F to C-N) | 4-Fluoroanisole | mdpi.com |
| Palladium-Catalyzed Coupling | Pd-catalyst / N-tosylhydrazone | C-C Coupling | Electron-deficient fluoroarenes | mdpi.com |
| Metal-Free | ||||
| Phosphine-Catalyzed HDF | PnBu₃ / Ph₂SiH₂ | Hydrodefluorination (C-F to C-H) | Pentafluoropyridine | whiterose.ac.uk |
| Main-Group Reagent | Low-valent Aluminium(I) complex | Oxidative Addition (Forms C-Al bond) | Hexafluorobenzene | thieme-connect.de |
| Lewis Acid Catalysis | (C₆F₅)₃PF][B(C₆F₅)₄] / Silane | Hydrodefluorination (of CF₃ groups) | Trifluoromethyl arenes | researchgate.net |
These established methodologies for C-F bond activation in various aromatic systems provide a robust toolbox for the potential functionalization of this compound. The choice of strategy would depend on the desired transformation, whether it be simple hydrodefluorination to yield 5-methylchrysene or a more complex cross-coupling reaction to introduce new substituents onto the chrysene framework.
Spectroscopic Characterization and Structural Analysis of 1 Fluoro 5 Methylchrysene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for elucidating the molecular structure of 1-Fluoro-5-methylchrysene. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, detailed information regarding the electronic environment of each atom, their connectivity, and spatial relationships can be determined.
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The aromatic protons typically resonate in the downfield region of the spectrum, with their specific chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom. Protons in proximity to the fluorine atom are expected to show coupling. The methyl protons appear as a distinct singlet in the upfield region. libretexts.org
While a complete, assigned spectrum for this compound is not detailed in the provided sources, the synthesis of the compound has been described, indicating that such characterization would have been performed. researchgate.net For comparison, the parent compound, 5-methylchrysene (B135471), shows a complex series of multiplets for its aromatic protons and a characteristic singlet for the methyl group. nih.gov The introduction of the fluorine atom at the 1-position would be expected to shift the resonance of adjacent protons, such as the one at the 2-position, further downfield and introduce H-F coupling.
Table 1: Representative ¹H NMR Data for Related Compounds This table is illustrative, based on general principles and data for related structures.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) | ~2.4 - 2.7 | Singlet (s) |
The ¹³C NMR spectrum offers a detailed map of the carbon framework of this compound. Complete assignments of ¹³C resonances for the six mono-methylchrysene isomers have been accomplished using 1D and 2D NMR techniques, providing a strong basis for interpreting the spectrum of the fluorinated analogue. researchgate.net The carbon atom directly bonded to the fluorine (C-1) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly affected, typically appearing as a doublet. Other carbons in the vicinity will show smaller, long-range nJCF couplings. researchgate.netresearchgate.net The chemical shifts of the aromatic carbons are spread over a wide range, influenced by their position relative to the substituents and within the fused ring system.
Table 2: Expected ¹³C NMR Resonances and C-F Couplings This table illustrates expected patterns based on data for fluorinated aromatic compounds.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Key Coupling |
|---|---|---|
| C-1 | ~155-165 (doublet) | ¹JCF (~240-260 Hz) |
| C-2 | ~110-120 (doublet) | ²JCF (~20-25 Hz) |
| C-12a | ~125-135 (doublet) | ²JCF (~20-25 Hz) |
| Methyl (CH₃) | ~20-25 (singlet or small doublet) | ⁴JCF (small) |
¹⁹F NMR spectroscopy is highly sensitive for characterizing fluorinated compounds. man.ac.uk For this compound, the spectrum would show a single primary resonance for the fluorine atom at the 1-position. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. nih.gov This signal would be split into a complex multiplet due to coupling with nearby protons (primarily H-2) and carbons (C-1, C-2, C-12a, etc.). researchgate.net The synthesis and study of various fluorinated 5-methylchrysene derivatives to probe metabolic activation pathways underscores the importance of this characterization. researchgate.net For instance, the synthesis of this compound was performed to block a specific metabolic pathway, and its characterization would have relied heavily on ¹⁹F NMR. scispace.comannualreviews.org
The study of heteronuclear coupling constants between fluorine and adjacent proton and carbon nuclei is invaluable for unambiguous spectral assignment and conformational analysis. researchgate.net
¹⁹F-¹H Coupling: Significant through-bond coupling is expected between the fluorine at C-1 and the proton at C-2 (³JHF). Additionally, through-space coupling might be observed between the fluorine atom and protons that are spatially close but separated by more bonds, such as the methyl protons or the proton at C-12. Studies on related fluorinated polycyclic aromatic hydrocarbons (PAHs) have investigated such through-space couplings. researchgate.net
¹⁹F-¹³C Coupling: The magnitude of nJCF coupling constants decreases with the number of intervening bonds. The one-bond coupling (¹JCF) for the C-1 carbon is typically very large, around 250 Hz. Two-bond couplings (²JCF) to C-2 and C-12a, and three-bond couplings (³JCF) to C-3 and C-12, provide crucial connectivity information. researchgate.net These couplings are essential for the complete and unambiguous assignment of the ¹³C NMR spectrum. researchgate.net
X-ray Crystallography and Molecular Geometry Determination
Polycyclic aromatic hydrocarbons are often assumed to be planar, but this is not always the case. Chrysene (B1668918) itself is non-planar due to significant steric strain between the hydrogen atoms at positions C-4 and C-5, an area known as the "bay region". This interaction forces the molecule to adopt a twisted or helical conformation to relieve the strain.
The introduction of a methyl group at the 5-position in 5-methylchrysene significantly increases the steric crowding in the bay region. nih.govwikipedia.org This results in a more pronounced deviation from planarity compared to the parent chrysene. The molecule is forced into a distorted helical shape. The addition of a fluorine atom at the 1-position is not expected to alleviate this steric clash. Therefore, this compound is predicted to be a non-planar, distorted molecule. This distortion is a critical feature, as the three-dimensional shape of PAHs and their metabolites influences their interaction with biological macromolecules like DNA. researchgate.netacs.org
Interatomic Distances and Intramolecular Interactions (e.g., F-H hydrogen bonds)
The precise interatomic distances of this compound have not been detailed in widely available X-ray crystallography studies. However, insights can be drawn from the crystal structure of its parent compound, 5-methylchrysene. upenn.edu The introduction of a fluorine atom at the 1-position is expected to cause localized changes in bond lengths and angles due to its high electronegativity and steric effects.
A key aspect of the structure of this compound is the potential for intramolecular interactions involving the fluorine atom. Specifically, the proximity of the fluorine at the C1 position to the hydrogen atoms of the methyl group at the C5 position could lead to the formation of weak C-H···F hydrogen bonds. While these interactions are generally considered weak, they can influence the conformation and stability of the molecule. colostate.eduresearchgate.net The geometry of these potential hydrogen bonds, including the H···F distance and the C-H···F angle, would be critical in determining their strength. colostate.educam.ac.uk In similar sterically crowded polycyclic aromatic hydrocarbons (PAHs), through-space interactions between a fluorine atom and a nearby proton have been observed and quantified using NMR spectroscopy. mdpi.com For instance, in a structurally related compound, the H---Y distance in hydrogen bonds is typically around 1.2–2.2 Å, and the X-Y distance is about 2.5–3.2 Å. cam.ac.uk
Table 1: Expected Intramolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Notes |
|---|
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₉H₁₃F), the exact mass can be calculated with high precision.
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Studies on the mass spectra of various methylchrysene isomers indicate that they are often simple and may not provide extensive structural information through fragmentation alone. researchgate.netchemicalbook.com The primary peak would be the molecular ion, with other minor peaks possibly arising from the loss of small fragments. The high stability of the polycyclic aromatic ring system generally limits extensive fragmentation. The molecular weight of this compound is 260.3 g/mol . vulcanchem.com
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Notes |
|---|---|---|
| Molecular Formula | C₁₉H₁₃F | |
| Molecular Weight | 260.3 g/mol | vulcanchem.com |
| Molecular Ion Peak (M⁺) | m/z 260 | This would be the most abundant peak in the high-mass region of the spectrum. |
For comparison, the mass spectrum of the parent compound, 5-methylchrysene (C₁₉H₁₄), shows a strong molecular ion peak at m/z 242. nih.govnist.gov
UV-Visible Absorption and Photoluminescence Spectroscopy
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is characterized by multiple absorption bands, which are typical for polycyclic aromatic hydrocarbons. These absorptions correspond to π-π* electronic transitions within the aromatic system. researchgate.net The introduction of a fluorine atom can cause shifts in the absorption maxima (λ_max) compared to the parent compound, 5-methylchrysene, due to its electronic effects on the π-system. researchgate.net
Table 3: UV-Visible Absorption Maxima for 5-Methylchrysene (as a reference)
| Compound | λ_max (nm) | Solvent |
|---|---|---|
| 5-Methylchrysene | 218, 269, 300, 312, 326 | Not Specified |
Data sourced from references nih.govcaymanchem.com. Specific data for this compound is not provided in the search results.
Photoluminescence spectroscopy provides information about the emissive properties of a molecule after it absorbs light. colostate.edu Many polycyclic aromatic hydrocarbons are known to be fluorescent. wikipedia.org 5-Methylchrysene, for instance, exhibits a notable bluish-violet fluorescence under UV light. wikipedia.org The fluorescence of these compounds arises from the decay of an excited singlet state back to the ground state. colostate.edu
The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nist.gov The PLQY is influenced by various factors, including the molecular structure and the surrounding environment.
Specific emission maxima and quantum efficiency data for this compound are not detailed in the provided search results. However, it is expected to be a fluorescent compound, similar to its parent molecule. The position of the emission maximum and the quantum efficiency would be influenced by the fluorine substitution.
Table 4: General Photoluminescence Properties
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Emission Maximum (λ_em) | The wavelength at which the fluorescence intensity is highest. | Expected to be in the violet-blue region of the spectrum, similar to other chrysenes. The exact wavelength would depend on the solvent and temperature. |
Specific experimental data for this compound was not found in the search results.
Computational and Theoretical Investigations of 1 Fluoro 5 Methylchrysene
Density Functional Theory (DFT) Calculations and Quantum Chemical Modeling
Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying the properties of complex organic species. nih.gov DFT calculations are used to determine the potential energy surfaces of chemical systems, which provides information about the energy of a molecule at various geometries. nih.gov For derivatives of chrysene (B1668918), quantum chemical modeling helps to identify molecular properties that can serve as reliable indicators of their chemical behavior. nih.gov
The electronic structure of a molecule governs its reactivity and optical properties. Quantum chemical methods are employed to analyze these features in detail. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. physchemres.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). materialsciencejournal.org The difference between these energies, the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. physchemres.org A smaller energy gap generally implies higher reactivity.
For derivatives of 5-methylchrysene (B135471), including fluorinated analogs, quantum chemical studies have been conducted to calculate specific electronic properties related to their metabolic transformations. nih.gov These studies help in understanding how substituents like fluorine affect the electron distribution and reactivity of the chrysene core. For instance, semi-empirical methods have been used to determine that the bay region bonds of 5-methylchrysene exhibit enhanced nucleophilic reactivity compared to the parent chrysene, a factor that influences its metabolic activation. nih.gov
Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the chemical behavior of a molecule. These descriptors are summarized in the table below.
| Property | Formula | Description |
| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron from the HOMO. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the LUMO. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | μ = - (I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow. |
This table outlines the key quantum chemical descriptors used to analyze the electronic structure and reactivity of molecules based on their frontier molecular orbital energies. materialsciencejournal.orgscribd.commdpi.com
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By computing parameters such as nuclear magnetic resonance (NMR) chemical shifts and ultraviolet-visible (UV-Vis) absorption wavelengths, researchers can corroborate and understand experimental spectra.
DFT methods can predict the 1H and 13C NMR chemical shifts of a molecule by calculating the magnetic shielding tensors for each nucleus. These predicted values are often in good agreement with experimental results and can aid in the structural elucidation of new compounds. mdpi.com
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transition energies and corresponding oscillator strengths, which can be used to simulate a molecule's UV-Vis absorption spectrum. physchemres.org This information is critical for understanding the photophysical properties of compounds and can be used to predict the color and photoreactive potential of organic molecules. physchemres.orgnih.gov For PAHs like 1-Fluoro-5-methylchrysene, these predictions can help identify characteristic absorption bands.
| Spectroscopic Parameter | Computational Method | Information Gained |
| 1H and 13C NMR Chemical Shifts | DFT (e.g., GIAO method) | Prediction of peak positions in NMR spectra for structural analysis. |
| UV-Vis Absorption Maxima (λmax) | TD-DFT | Calculation of electronic transition energies to predict absorption bands. |
| Vibrational Frequencies (IR) | DFT | Prediction of infrared absorption bands corresponding to molecular vibrations. |
This table illustrates how computational methods are applied to predict key spectroscopic parameters that are essential for the characterization of molecules like this compound.
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including both synthesis and subsequent transformations. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed picture of how a reaction proceeds.
For PAHs such as 5-methylchrysene and its derivatives, understanding the mechanism of metabolic activation is crucial, as it is linked to their carcinogenic properties. nih.govnih.gov Quantum chemical calculations have been used to study the formation of diol epoxide carbocations, which are considered the ultimate carcinogenic metabolites. nih.gov These studies have shown that for 5-methylchrysene, one of the bay regions is more susceptible to the formation of this reactive intermediate. nih.gov The introduction of a fluorine atom can alter the electronic properties and, consequently, the reactivity and metabolic fate of the molecule. Theoretical studies can elucidate how such a substitution influences the stability of intermediates and the energy barriers of reaction pathways, thereby predicting its effect on the compound's biological activity. nih.gov
Molecular Dynamics Simulations for Aggregation Behavior (if applicable to materials science)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating the aggregation behavior of molecules, which is a key process in materials science, soot formation, and astrochemistry. nih.govrsc.org
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.orgchemrxiv.org These models use molecular descriptors, which can be derived from computational chemistry, to predict the reactivity of new or untested compounds. chemrxiv.org
In the context of PAHs, a significant area of study involves developing relationships between molecular structure and carcinogenic activity, which is a function of chemical reactivity. nih.govresearchgate.net For n-fluoro-5-methyl derivatives of chrysene, quantum chemical calculations have been used to find a good correlation between the ease of carbon cation formation from a bay region diol epoxide and the compound's carcinogenicity. nih.gov This represents a type of structure-activity relationship where a calculated electronic property serves as a predictor of biological effect. By establishing robust QSRR models, it may be possible to predict the reactivity and potential toxicity of this compound and related compounds without the need for extensive experimental testing. chemrxiv.orgchemrxiv.org
Environmental Behavior and Transformation Mechanisms of Fluorinated Chrysene Derivatives
Phototransformation Pathways in Environmental Matrices
Phototransformation, or photolysis, is a primary degradation pathway for PAHs in the environment, particularly in the atmosphere and surface waters. Upon absorbing ultraviolet (UV) light, especially UVA (320–400 nm) and UVB radiation, PAH molecules can be excited to higher energy states, initiating chemical reactions that lead to their breakdown. mdpi.comresearchgate.net
For the parent compound, 5-methylchrysene (B135471), its structure allows for the absorption of UV light, making it susceptible to photolytic degradation. wikipedia.org The rate of photolysis for PAHs generally follows first-order kinetics and is influenced by factors such as the intensity of solar radiation, the presence of other atmospheric chemicals, and the medium in which the compound is found (e.g., adsorbed to particulate matter vs. dissolved in water). researchgate.net
Interactive Data Table: Photodegradation of Representative PAHs (Note: Data for 1-Fluoro-5-methylchrysene is not available; this table provides context on related compounds.)
| Compound | Environmental Matrix | Key Findings | Source |
|---|---|---|---|
| Fluorene | Aqueous Solution (UV Lamp) | 15% removal at a UV fluence of 1000 mJ/cm². | nih.gov |
| Dibenzothiophene | Aqueous Solution (UV Lamp) | 6% removal at a UV fluence of 1000 mJ/cm². | nih.gov |
| General PAHs | Adsorbed on Fly Ash | Photolysis rates decrease with increasing molecular weight. UV-B radiation significantly accelerates degradation. | researchgate.net |
Mechanisms of Reactive Oxygen Species Generation
A significant mechanism of PAH phototoxicity and transformation involves the generation of Reactive Oxygen Species (ROS). PAHs with three or more aromatic rings, such as chrysene (B1668918) derivatives, can absorb UVA light and act as photosensitizers. mdpi.com The excited PAH molecule transfers energy to molecular oxygen (O₂), leading to the formation of singlet oxygen (¹O₂) or engages in electron transfer to produce superoxide (B77818) anion radicals (O₂⁻). mdpi.commdpi.com
These ROS are highly reactive and can subsequently damage cellular components like DNA and lipids, a process known as phototoxicity. mdpi.comnih.gov They also contribute to the further degradation of the parent PAH molecule. Furthermore, certain metabolic byproducts of PAHs, such as PAH o-quinones, are redox-active and can generate ROS, leading to oxidative stress and contributing to mutagenic effects. nih.gov It is highly probable that this compound, upon irradiation, would participate in similar photosensitization reactions to produce ROS, contributing to its environmental transformation and potential ecological impact.
Microbial Degradation Mechanisms of Fluorinated Polycyclic Aromatic Hydrocarbons
Microbial degradation is a crucial process for the removal of PAHs from contaminated environments. However, high molecular weight PAHs, including chrysene and its derivatives, are known for their recalcitrance. nih.govresearchgate.net Their complex ring structure and low water solubility limit their bioavailability to microorganisms. nih.gov
The presence of a fluorine atom in this compound significantly increases its resistance to microbial attack. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it thermodynamically difficult for microbial enzymes to cleave. researchgate.netresearchgate.net Consequently, fluorinated aromatic compounds are generally more persistent in the environment than their non-fluorinated analogs. Microbial degradation of these compounds is possible but often proceeds very slowly and may require specific microbial consortia and environmental conditions. researchgate.netnih.gov
Biochemical Pathways and Enzymatic Systems Involved in Degradation
Microbial degradation of PAHs is initiated by enzymes that introduce oxygen atoms into the aromatic ring, destabilizing the structure and making it susceptible to cleavage.
Aerobic Degradation : Under aerobic conditions, the primary enzymes are dioxygenases and monooxygenases . oup.com
Rieske non-heme iron dioxygenases are critical, catalyzing the addition of two hydroxyl groups to the aromatic ring to form cis-dihydrodiols. This is a common initial step for many PAHs. asm.org
Cytochrome P450 monooxygenases , found in fungi and some bacteria, add a single oxygen atom to form an epoxide, which is then hydrolyzed to a trans-dihydrodiol. oup.com
Following ring hydroxylation, further enzymes such as dehydrogenases and ring-cleavage dioxygenases (e.g., catechol 1,2-dioxygenase and catechol 2,3-dioxygenase) break open the aromatic ring, leading to intermediates like phthalic acid that can enter central metabolic pathways. researchgate.netresearchgate.net For fluorinated aromatics, these initial oxygenase attacks can lead to the formation of unstable intermediates that subsequently release fluoride (B91410) ions. researchgate.net
Anaerobic Degradation : In the absence of oxygen, degradation is less common and follows different pathways. It often involves an initial activation of the aromatic ring, for example, by carboxylation. For some halogenated aromatics, specialized enzymes like benzoyl-CoA reductases (BCRs) can catalyze reductive dehalogenation in an ATP-dependent manner, cleaving the C-F bond without oxygen. researchgate.netnih.gov
Interactive Data Table: Key Enzymatic Systems in PAH Biodegradation
| Enzyme Class | Specific Enzyme Example | Role in Degradation Pathway | Source |
|---|---|---|---|
| Dioxygenases | Catechol 2,3-dioxygenase | Catalyzes the meta-cleavage of dihydroxylated aromatic rings. | researchgate.net |
| Monooxygenases | Cytochrome P450 | Forms epoxides on the aromatic ring, a common pathway in fungi. | oup.com |
| Reductases | Benzoyl-CoA Reductase (Class I) | Performs dearomatization and reductive C-F bond cleavage under anaerobic conditions. | nih.gov |
| Dehalogenases | Fluoroacetate (B1212596) dehalogenase | Catalyzes the specific hydrolytic cleavage of a C-F bond in fluoroacetate (rare for aromatic compounds). | nih.gov |
Factors Influencing Biodegradation Efficiency and Rates
The efficiency of microbial degradation of fluorinated chrysenes is governed by a combination of chemical, physical, and biological factors.
Chemical Structure : The large, four-ring structure of chrysene already limits degradation. The addition of the highly stable C-F bond in this compound further reduces its susceptibility to enzymatic attack. nih.govresearchgate.net
Bioavailability : The extremely low water solubility of chrysene (reported as 0.003 mg/L) severely restricts its availability to microorganisms in soil and water. nih.govresearchgate.net While some microbes produce biosurfactants to increase the solubility of PAHs, synthetic surfactants can have mixed effects, sometimes proving toxic or being used as a preferential carbon source. nih.govresearchgate.net
Environmental Conditions : Key parameters like pH, temperature, and oxygen availability must be optimal for microbial activity. For a bacterial consortium degrading chrysene, the maximum degradation rate was observed at a pH of 7.0 and a temperature of 37°C. nih.govresearchgate.net
Microbial Community : Successful degradation often requires a consortium of different microbial species that work synergistically. nih.gov The presence of specific genes, such as those for dioxygenase enzymes, is essential. researchgate.net
Presence of Co-contaminants : The degradation of a target compound can be inhibited by the presence of other chemicals. For instance, the degradation of chrysene was found to be inhibited by the heavy metal mercury, even at low concentrations. researchgate.net
Environmental Fate and Distribution in Different Compartments (e.g., water, soil, air)
The environmental distribution of this compound is dictated by its physicochemical properties, which can be estimated from its parent compound, 5-methylchrysene. Its high molecular weight, low water solubility, and very low vapor pressure indicate that it is not a highly mobile compound. wikipedia.org
Air : With a vapor pressure of approximately 2.5 x 10⁻⁷ mmHg, this compound will exist almost exclusively in the particulate phase in the atmosphere, adsorbed onto soot, dust, and other aerosols. wikipedia.org Its primary mode of transport in the air will be associated with these particles, and it will be removed from the atmosphere via wet and dry deposition.
Water : The very low water solubility of 5-methylchrysene (0.062 mg/L) suggests that this compound will also be highly insoluble. wikipedia.org In aquatic systems, it will rapidly partition from the water column to suspended organic matter and bottom sediments, where it can persist for long periods.
Soil : Due to its lipophilic (fat-loving) nature and low solubility, the compound will bind strongly to the organic fraction of soil and sediment. This strong adsorption reduces its bioavailability for microbial degradation and limits its potential for leaching into groundwater, contributing to its long-term persistence in the terrestrial environment.
Interactive Data Table: Physicochemical Properties of 5-Methylchrysene (Parent Compound)
| Property | Value | Implication for Environmental Fate | Source |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₄ | High molecular weight contributes to low volatility and solubility. | wikipedia.org |
| Molar Mass | 242.32 g/mol | Contributes to strong sorption to particulates. | wikipedia.org |
| Vapor Pressure | ~2.5 x 10⁻⁷ mmHg | Indicates the compound is not volatile and will be associated with particulate matter in the air. | wikipedia.org |
| Water Solubility | 0.062 mg/L (at 27°C) | Indicates very low mobility in water; will partition to sediment. | wikipedia.org |
Advanced Analytical Techniques for Fluorinated Chrysene Detection and Quantification
Chromatographic Methods for Separation and Analysis
The separation of 1-Fluoro-5-methylchrysene from other isomeric and structurally related PAHs is a significant analytical challenge. Modern chromatography provides the necessary resolving power to achieve this separation, with mass spectrometry and fluorescence spectroscopy being the primary detection methods.
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful and widely used technique for the analysis of PAHs. ulpgc.escdc.gov The inherent aromatic structure of chrysenes results in strong natural fluorescence, making FLD an exceptionally sensitive and selective detection method. youtube.com This technique is often preferred for its ability to detect trace amounts of compounds, with sensitivity that can be 10 to 1,000 times greater than UV detection. youtube.com
For a compound like this compound, the analysis would leverage these properties. The separation is typically achieved on a C18 stationary phase column with a gradient elution of acetonitrile (B52724) and water. The fluorescence detector can be programmed to switch excitation and emission wavelengths during the chromatographic run to optimize the signal for specific compounds as they elute. ingenieria-analitica.com While acenaphthylene (B141429) has weak fluorescence, most other PAHs, including the chrysene (B1668918) backbone, are well-suited for this detection method. ingenieria-analitica.com This selectivity minimizes interference from non-fluorescent matrix components, simplifying chromatograms and enhancing quantification accuracy. ingenieria-analitica.com
| Time (min) | Analyte Group | Excitation (nm) | Emission (nm) |
|---|---|---|---|
| 0.0 - 8.5 | Naphthalene, Fluorene | 260 | 320 |
| 8.5 - 12.0 | Phenanthrene, Anthracene (B1667546) | 250 | 364 |
| 12.0 - 15.5 | Fluoranthene, Pyrene | 236 | 420 |
| 15.5 - 25.0 | Chrysene, Benzo[a]anthracene | 270 | 384 |
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers exceptional selectivity and sensitivity for the analysis of PAHs, including fluorinated derivatives, in complex samples. uctm.edunih.gov This technique is particularly advantageous over single-quadrupole GC-MS as it significantly reduces matrix effects and interferences from co-eluting compounds. uctm.edu The use of a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of a precursor ion and its transition to a unique product ion, creating a highly specific analytical signature for the target analyte. uctm.edu
For this compound, a specific MRM transition would be established. The molecule would first be ionized, typically by electron ionization (EI), to produce a molecular ion (the precursor ion). This ion is then fragmented in a collision cell, and a specific, stable fragment (the product ion) is monitored. This process ensures that only the compound of interest is detected, even in the presence of complex matrix components. uctm.edu GC-MS/MS methods have been successfully developed for the quantification of the four European Union priority PAHs (including chrysene) in food samples, achieving limits of detection in the low µg/kg range. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Chrysene | 228 | 226 | 25 |
| Chrysene (Qualifier) | 228 | 224 | 25 |
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC is considered a hybrid of gas and liquid chromatography, offering benefits of both. The low viscosity and high diffusivity of the mobile phase allow for high-efficiency separations, often at lower temperatures and with faster analysis times than HPLC. nih.gov
When coupled with mass spectrometry, SFC-MS becomes a powerful tool for analyzing a wide range of compounds, including fluorinated organic contaminants. nih.gov Its utility has been demonstrated in the analysis of per- and polyfluoroalkyl substances (PFAS) and other fluorinated compounds in environmental samples. For this compound, SFC-MS could provide an alternative to traditional LC and GC methods, potentially offering unique selectivity for isomers and reduced solvent consumption. The technique's applicability for separating nonpolar compounds like PAHs makes it a viable and promising approach for the analysis of fluorinated chrysenes. uta.edu
Sample Preparation and Extraction Techniques
Effective sample preparation is a prerequisite for reliable chromatographic analysis. The goal is to efficiently extract the target analyte from the sample matrix while simultaneously removing interfering substances that could compromise the analytical results.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that has been widely adopted for the extraction of a broad range of analytes, including PAHs, from various matrices like food and environmental samples. sigmaaldrich.comchromatographyonline.com The procedure typically involves two main steps. sigmaaldrich.com
First, the sample is extracted and partitioned using an organic solvent (commonly acetonitrile) and a combination of salts (e.g., magnesium sulfate (B86663) and sodium chloride). nih.govnih.gov This step serves to separate the analyte into the organic layer. The second step is a cleanup phase known as dispersive solid-phase extraction (d-SPE), where the supernatant from the first step is mixed with sorbents to remove specific interferences. nih.gov For fatty matrices, sorbents like C18 or Z-Sep are used to remove lipids, while primary secondary amine (PSA) can remove organic acids and sugars. nih.govsigmaaldrich.com The QuEChERS approach has been successfully validated for PAH analysis in smoked meat and fish, demonstrating good recoveries (typically 70-120%) and precision. chromatographyonline.comnih.gov
Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a highly effective cleanup technique for removing high-molecular-weight interferences from sample extracts. americanlaboratory.com It is particularly useful for complex samples such as edible oils, fatty tissues, and environmental sludges where lipids, pigments, and other macromolecules can interfere with subsequent analysis. americanlaboratory.comnih.gov
In GPC, the sample extract is passed through a column packed with a porous gel. americanlaboratory.com Large molecules are unable to enter the pores and thus travel a shorter path, eluting from the column first. americanlaboratory.com Smaller molecules, such as this compound, can penetrate the pores, taking a longer, more tortuous path, and therefore elute later. By collecting the appropriate fraction of the eluent, the analytes of interest can be effectively separated from the larger matrix components. americanlaboratory.com GPC is routinely used for the cleanup of extracts for the analysis of PAHs, pesticides, and other organic contaminants, demonstrating high efficiency in matrix removal. future4200.comresearchgate.net Studies have shown excellent recovery rates for PAHs (81-96%) in edible oils following GPC cleanup. nih.govresearchgate.net
Complementary Spectroscopic Detection Methods
While chromatographic techniques are primary tools for the separation of this compound from complex mixtures, complementary spectroscopic methods are indispensable for its unambiguous identification, characterization, and quantification. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and fluorescence spectroscopy provide detailed structural and electronic information that complements the retention data from chromatography.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
For fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly powerful analytical tool. nih.govnih.gov It provides both quantitative and structural information by directly probing the fluorine nucleus. nih.gov The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment within the chrysene backbone, allowing for clear differentiation from other fluorinated isomers. researchgate.net The coupling between the ¹⁹F nucleus and adjacent ¹H nuclei (³JF-H) provides additional structural confirmation.
Recent advancements have addressed the sensitivity challenges of environmental NMR, enabling the detection of fluorinated compounds at very low concentrations. nih.gov Combining experimental ¹⁹F NMR with computational methods, such as Density Functional Theory (DFT), can further enhance product identification by accurately predicting chemical shifts for various fluorinated structures without requiring authentic standards. nih.gov
Table 1: Illustrative ¹⁹F NMR Spectroscopic Data for a Fluorinated Aromatic Compound
| Parameter | Expected Value Range | Description |
|---|---|---|
| Chemical Shift (δ) | -110 to -130 ppm | The precise chemical shift is indicative of the fluorine atom's position on the aromatic ring system. |
| Multiplicity | Doublet | Arises from coupling to the adjacent proton (H-2). |
| Coupling Constant (³JF-H) | 8 - 10 Hz | The magnitude of the coupling constant provides information about the dihedral angle and bonding between the F and H atoms. |
Note: The values presented are illustrative and can vary based on the solvent and specific instrument parameters.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS), is a cornerstone for the analysis of polycyclic aromatic hydrocarbons (PAHs). nih.govjfda-online.com For this compound, electron ionization (EI) mass spectrometry would typically show a prominent molecular ion (M⁺) peak corresponding to its molecular weight. However, the mass spectra of substituted chrysene isomers can be very similar, often containing limited structural information for differentiation based solely on fragmentation patterns. researchgate.net Therefore, MS is most powerful when used in conjunction with chromatographic separation and other spectroscopic techniques. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula, confirming the presence of fluorine.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Compound | Formula | Calculated Exact Mass (m/z) | Observed Molecular Ion (M⁺) |
|---|
| This compound | C₁₉H₁₃F | 260.0998 | [M]⁺ at m/z 260.100 |
Fluorescence and UV-Vis Absorption Spectroscopy
PAHs are known for their strong native fluorescence, a property that arises from their extended aromatic systems with many conjugated double bonds. jasco-global.com This makes fluorescence spectroscopy an exceptionally sensitive method for their detection and quantification, often reaching detection limits far lower than UV-visible absorbance detection. jasco-global.com
The absorption and emission spectra are characteristic of the specific PAH structure. For this compound, the introduction of the fluorine atom and the methyl group onto the chrysene core is expected to cause shifts in the absorption (λabs) and emission (λem) maxima compared to the parent chrysene molecule. These shifts, known as solvatochromic and substituent effects, can provide valuable information for identification. nih.gov For instance, studies on various substituted dibenzo[g,p]chrysene (B91316) derivatives show that different functional groups significantly influence the photoluminescence wavelengths and quantum yields. nih.govbeilstein-journals.org The specific excitation and emission wavelengths can be selected to enhance selectivity in complex mixtures.
Table 3: Comparative Spectroscopic (UV-Vis and Fluorescence) Data
| Compound | Typical λabs (nm) | Typical λem (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Chrysene | 268, 320, 361 | 364, 384, 406 | ~0.15 |
| This compound | Shifted λmax | Shifted λmax | Varies with substitution |
Note: Spectral data are dependent on the solvent. The data for this compound are predicted based on known substituent effects on the chrysene chromophore.
Future Research Directions in Fluorinated Polycyclic Aromatic Hydrocarbon Chemistry
Development of Novel and Sustainable Synthetic Strategies for Complex Fluorinated Architectures
The synthesis of regiospecifically fluorinated PAHs like 1-Fluoro-5-methylchrysene presents a considerable challenge. Early work on fluorinated 5-methylchrysenes, including the 1-fluoro isomer, relied on established synthetic routes, though specific details of these syntheses are not extensively documented in readily available literature. aacrjournals.org Future research should focus on the development of more efficient, selective, and sustainable methods for the synthesis of not only this compound but also a broader library of related fluorinated congeners.
Key areas for exploration include:
Late-Stage Fluorination: Developing methods for the direct, regioselective introduction of fluorine at a late stage in the synthesis of the 5-methylchrysene (B135471) scaffold would be highly advantageous. This approach would allow for the rapid generation of diverse fluorinated derivatives from a common precursor. Research into electrophilic fluorinating agents with high regioselectivity for the C-1 position of 5-methylchrysene is a promising avenue.
Novel Cyclization Strategies: Exploring modern cyclization reactions to construct the fluorinated chrysene (B1668918) core could offer improved yields and sustainability. For instance, photochemical cyclization of fluorinated stilbene (B7821643) precursors, a strategy employed for other PAHs, could be adapted for this compound. qu.edu.qa
Flow Chemistry and Automation: The use of microreactor and flow chemistry technologies could enable safer and more efficient synthesis of these compounds, particularly when using hazardous fluorinating agents. Automated synthesis platforms could accelerate the discovery of new fluorinated PAHs with desirable properties.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Challenges |
| Classical Multi-step Synthesis | Established methodology | Often low overall yield, laborious, may require harsh reagents. |
| Late-Stage C-H Fluorination | Atom-economical, rapid access to analogues | Achieving high regioselectivity on a complex PAH core. |
| Photochemical Cyclization | Can be highly efficient for specific isomers | Requires specialized equipment, potential for side reactions. |
| Transition-Metal Catalyzed Cross-Coupling | High functional group tolerance, good yields | Catalyst cost and removal, precursor availability. |
In-depth Mechanistic Understanding of Novel Chemical Transformations
A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic routes and for predicting its chemical behavior. While the general mechanisms of electrophilic aromatic substitution are well-established, the specific influence of the existing methyl group and the chrysene framework on the fluorination at the C-1 position warrants detailed investigation.
Future mechanistic studies should aim to:
Elucidate Reaction Intermediates: Employing advanced spectroscopic techniques, such as in-situ NMR and cryo-spectroscopy, to identify and characterize key reaction intermediates in fluorination reactions.
Kinetic and Isotope Effect Studies: Performing kinetic studies and measuring kinetic isotope effects to probe the rate-determining steps of synthetic transformations and to distinguish between different possible reaction pathways.
Computational Mechanistic Analysis: Utilizing computational chemistry to model reaction pathways, calculate transition state energies, and predict regioselectivity. This can provide valuable insights that are often difficult to obtain experimentally.
Integration of Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, a compound for which extensive experimental data is lacking, computational modeling can provide invaluable initial insights. A quantum chemical study has been performed on n-fluoro-5-methyl derivatives of chrysene to correlate their electronic properties with carcinogenic activity, demonstrating the utility of this approach. nih.gov
Future computational work should focus on:
Predicting Physicochemical Properties: Employing high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to predict key properties of this compound, including its molecular geometry, electronic structure (HOMO-LUMO gap), spectroscopic signatures (NMR, IR, UV-Vis), and reactivity.
Modeling Intermolecular Interactions: Simulating the packing of this compound in the solid state to predict its crystal structure and to understand how fluorination influences intermolecular interactions, which are critical for materials properties.
Developing QSAR Models: Building Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or material performance of a wider range of fluorinated methylchrysenes, based on calculated molecular descriptors.
A table summarizing key computational parameters and their relevance is provided below:
| Computational Method | Predicted Property | Relevance |
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, reaction energetics | Understanding stability, electronic properties, and reactivity. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Predicting optical properties for materials applications. |
| Molecular Dynamics (MD) | Crystal packing, intermolecular forces | Designing crystalline materials with desired properties. |
| QSAR Modeling | Biological activity, material performance | Screening virtual libraries of compounds for desired functions. |
Exploration of Structure-Function Relationships in Advanced Materials Science
The introduction of fluorine can dramatically alter the electronic and physical properties of PAHs, making them attractive candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The precise impact of a fluorine atom at the 1-position and a methyl group at the 5-position of the chrysene core on its material properties is currently unknown.
A systematic investigation of the structure-function relationships in this compound and its isomers is a critical future research direction. This would involve:
Synthesis of Isomer Libraries: Synthesizing a series of fluorinated and methylated chrysene derivatives with varying substitution patterns to systematically probe the effects of substituent position on material properties.
Characterization of Optoelectronic Properties: Measuring key performance metrics such as charge carrier mobility, photoluminescence quantum yield, and device efficiency for these compounds.
Correlation with Molecular Structure: Correlating the observed properties with the molecular structure, electronic characteristics, and solid-state packing of the compounds, as determined by experimental techniques (e.g., X-ray crystallography) and computational modeling.
Initial research has indicated that fluorination at the 1-position of 5-methylchrysene reduces its tumor-initiating activity compared to the parent compound, suggesting that this position is involved in its metabolic activation. aacrjournals.org This highlights a fundamental structure-activity relationship in a biological context that could be further explored and potentially exploited in the design of less harmful PAHs or in the development of probes for studying carcinogenesis.
Q & A
Q. Table 1: Comparison of Analytical Techniques
| Technique | Key Parameters | Advantages | Limitations |
|---|---|---|---|
| NMR | Chemical shifts, coupling constants | Structural specificity | Low sensitivity for trace impurities |
| HPLC | Retention time, peak area | High purity resolution | Requires reference standards |
| MS | m/z ratios | High mass accuracy | Limited structural detail |
How can researchers resolve contradictions in reported carcinogenic potentials of this compound across different in vivo models?
Advanced Research Question
Discrepancies in toxicity data (e.g., TDLo values in rat models ) may arise from metabolic differences, dosing protocols, or isomer contamination. Methodological approaches include:
- Comparative Meta-Analysis : Systematically evaluate study variables (e.g., species, exposure duration) using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .
- Isomer-Specific Profiling : Verify sample composition via chiral chromatography, as positional isomers (e.g., 6-Fluoro-5-methylchrysene ) may exhibit distinct bioactivity.
- Mechanistic Studies : Use in vitro assays (e.g., Ames test) to isolate genotoxic effects from epigenetic factors .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Given its classification as a questionable carcinogen with neoplastigenic data :
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact.
- Waste Management : Collect residues in halogen-resistant containers; incinerate at >1000°C to prevent fluoride emission .
- Exposure Monitoring : Implement LC-MS/MS for air sampling to detect trace airborne particles .
What synthetic routes optimize yield and minimize byproducts for this compound?
Basic Research Question
Key methodologies include:
- Electrophilic Fluorination : Use Selectfluor® or -fluoropyridinium salts to introduce fluorine at position 1 .
- Friedel-Crafts Alkylation : Position methyl groups via AlCl-catalyzed reactions, followed by purification via silica gel chromatography .
- Byproduct Mitigation : Monitor reaction kinetics to avoid over-alkylation; isolate intermediates via fractional crystallization .
How can computational models predict the reactivity of fluorinated chrysene derivatives?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Quantitative Structure-Activity Relationship (QSAR) : Train models using toxicity databases (e.g., EPA DSSTox) to correlate substituent effects with carcinogenicity .
- Molecular Dynamics (MD) : Simulate interactions with DNA base pairs to elucidate intercalation mechanisms .
What are the gaps in existing literature on the environmental persistence of this compound?
Advanced Research Question
Current studies lack data on:
- Photodegradation Pathways : Use HPLC-MS/MS to identify UV-induced breakdown products in simulated sunlight .
- Bioaccumulation Factors : Conduct trophic transfer studies in aquatic models (e.g., zebrafish) with isotope-labeled analogs .
- Soil Adsorption Kinetics : Apply OECD Guideline 106 to measure values under varying pH conditions .
How can researchers validate the identity of newly synthesized this compound derivatives?
Basic Research Question
- Cross-Validation with Reference Standards : Compare retention times (HPLC) and spectral data with certified materials (e.g., CAS 64977-46-8 ).
- Elemental Analysis : Confirm C, H, F percentages via combustion analysis (theoretical: C, 87.7%; H, 5.4%; F, 6.9%) .
- X-ray Crystallography : Resolve crystal structures for unambiguous positional assignment of substituents .
What methodological frameworks are appropriate for designing ecotoxicology studies on this compound?
Advanced Research Question
Adopt the PEO framework (Population, Exposure, Outcome) :
- Population : Select model organisms (e.g., Daphnia magna) with defined metabolic pathways.
- Exposure : Standardize dosing via OECD Test No. 203 (acute toxicity) or 210 (chronic effects).
- Outcome : Measure endpoints like LC, reproductive impairment, and biomarker expression (e.g., CYP1A1 induction ).
How do structural modifications (e.g., fluorination position) alter the photophysical properties of chrysene derivatives?
Advanced Research Question
- UV-Vis Spectroscopy : Compare absorption maxima () to assess conjugation length shifts. Fluorination typically blue-shifts absorption due to electron withdrawal .
- Fluorescence Quantum Yield : Measure using integrating spheres; methyl groups enhance rigidity and emission intensity .
- Theoretical Modeling : Correlate substituent effects (Hammett constants) with photostability using time-dependent DFT .
What strategies ensure reproducibility in synthesizing this compound across laboratories?
Basic Research Question
- Detailed Protocols : Document reaction conditions (temperature, solvent purity) and purification steps (e.g., column chromatography gradients ).
- Interlaboratory Validation : Share samples for cross-testing via platforms like the Biomarker Catalogue .
- Open Data Sharing : Publish raw NMR, HPLC, and MS files in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
